Cas no 631-45-8 (Tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane)

Tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane structure
631-45-8 structure
Product Name:Tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane
Numero CAS:631-45-8
MF:C21H21O3PS
MW:384.4284055233
CID:1651870
PubChem ID:69429
Update Time:2025-04-21

Tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane Proprietà chimiche e fisiche

Nomi e identificatori

    • tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane
    • Thiophosphorsaeure-O,O',O''-tri-o-tolylester
    • Tri-o-cresyl phosphorothioate
    • Tri-o-cresyl phosphorothionate
    • tri-o-tolylthiophosphate
    • Tri-o-cresyl thiophosphate
    • thiophosphoric acid O,O',O''-tri-o-tolyl ester
    • Tri-o-tolyl phosphorothioate
    • O,O,O-tri-o-tolyl phosphorothioate
    • O.O.O-Tri-o-tolyl-thiophosphat
    • o-Tolyl phosphorothioate
    • NSC57869
    • O,O,O-Tris(2-methylphenyl) thiophosphate
    • BRN 2170893
    • tris(2-methylphenoxy)-thioxo-$l^{5}-phosphane
    • Phosphorothioic acid, O,O,O-tri-o-tolyl ester
    • 29U394B2VT
    • AI3-25782
    • Phosphorothioic acid, O,O,O-tris(2-methylphenyl) ester
    • Tris(2-methylphenoxy)-sulfanylidene-lambda5-phosphane
    • UNII-29U394B2VT
    • NCIOpen2_007558
    • 4-06-00-01980 (Beilstein Handbook Reference)
    • O,O,O-TRI-O-TOLYL THIOPHOSPHATE
    • SCHEMBL7100690
    • 631-45-8
    • Q27254439
    • NSC-57869
    • DTXSID00212429
    • NSC 57869
    • Tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane
    • Inchi: 1S/C21H21O3PS/c1-16-10-4-7-13-19(16)22-25(26,23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3
    • Chiave InChI: RJDVGKCBHFINOK-UHFFFAOYSA-N
    • Sorrisi: S=P(OC1C=CC=CC=1C)(OC1C=CC=CC=1C)OC1C=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 384.09503
  • Massa monoisotopica: 384.09490270g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 6
  • Complessità: 419
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.8
  • Superficie polare topologica: 59.8Ų

Proprietà sperimentali

  • PSA: 27.69
  • LogP: 7.02370
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